1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one
Overview
Description
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Scientific Research Applications
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one has a wide range of scientific research applications:
Future Directions
Thienothiophene derivatives, like “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, have potential applications in a wide variety of optical and electronic systems . They have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, and antibiotic drugs . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Preparation Methods
The synthesis of 1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one typically involves several steps. One common method starts with the preparation of diethyl 3,4-dimethylthieno[2,3-B]thiophene-2,5-dicarboxylate . This intermediate is then subjected to nucleophilic addition reactions, followed by cyclization and aromatization steps to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s electron-rich structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one can be compared with other thienothiophene derivatives, such as:
(3,4-Dimethylthieno[2,3-B]thien-2-yl)methanol: This compound has a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Thieno[3,2-B]thiophene: Another thienothiophene isomer with distinct electronic and structural characteristics.
Thieno[3,4-C]thiophene: This isomer has a different sulfur atom orientation, resulting in unique optoelectronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3,4-dimethylthieno[2,3-b]thiophen-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS2/c1-5-4-12-10-8(5)6(2)9(13-10)7(3)11/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPKEIODOWCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370638 | |
Record name | 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-22-8 | |
Record name | 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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